- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesInorganic Chemistry Communications, 2008, 11(1), 97-100,
Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

97802-08-9 structure
Nom du produit:4,7-Bis(4-bromophenyl)-1,10-phenanthroline
Numéro CAS:97802-08-9
Le MF:C24H14Br2N2
Mégawatts:490.189363956451
MDL:MFCD22493502
CID:750886
PubChem ID:18759610
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Propriétés chimiques et physiques
Nom et identifiant
-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline
- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-
- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)
- CS-0085900
- AS-76011
- 97802-08-9
- DTXSID20596011
- QALMOXHIAPMJAB-UHFFFAOYSA-N
- SCHEMBL3357430
- MFCD22493502
- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline
- DB-339940
- AKOS016006714
-
- MDL: MFCD22493502
- Piscine à noyau: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H
- La clé Inchi: QALMOXHIAPMJAB-UHFFFAOYSA-N
- Sourire: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1
Propriétés calculées
- Qualité précise: 489.95032g/mol
- Masse isotopique unique: 487.95237g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 2
- Complexité: 467
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.1
- Surface topologique des pôles: 25.8Ų
Propriétés expérimentales
- Dense: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (6.9E-6 g/L) (25 ºC),
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Informations de sécurité
- Conditions de stockage:Sealed in dry,2-8°C
4,7-Bis(4-bromophenyl)-1,10-phenanthroline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | D252465-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$795 | 2024-08-03 | |
eNovation Chemicals LLC | D252465-10g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 10g |
$3450 | 2024-08-03 | |
Alichem | A019114341-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95% | 1g |
$556.20 | 2023-08-31 | |
TRC | B075345-50mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 50mg |
$ 215.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D618577-1g |
4,7-bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$480 | 2024-06-05 | |
Ambeed | A449258-250mg |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 250mg |
$55.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 95+% | 1g |
10923CNY | 2021-05-07 | |
Aaron | AR006BM2-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 97% | 1g |
$73.00 | 2025-01-23 | |
1PlusChem | 1P006BDQ-1g |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline |
97802-08-9 | 98% | 1g |
$98.00 | 2025-02-21 |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 100 °C → 150 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium carbonate ; pH 12
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
3.2 100 °C; 100 °C → 150 °C
Référence
- Osmium complexes and related organic light-emitting devices, United States, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
1.2 3 h, 100 °C
1.3 Reagents: Ammonium hydroxide ; pH 7 - 8
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
1.2 90 °C; 2 h, 90 °C
1.3 Reagents: Sulfuric acid ; 2 h, 90 °C
1.4 Reagents: Ammonia ; pH 9
Référence
- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexesYouji Huaxue, 2015, 35(8), 1792-1796,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Stannous chloride Solvents: Ethanol
3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C
1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt
1.3 Reagents: Water ; cooled
1.4 Reagents: Potassium hydroxide Solvents: Water ; basified
2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ; basified
3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt
3.2 Reagents: Water ; cooled
3.3 Reagents: Potassium hydroxide Solvents: Water ; basified
Référence
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systemsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C
2.2 90 °C; 2 h, 90 °C
2.3 Reagents: Sulfuric acid ; 2 h, 90 °C
2.4 Reagents: Ammonia ; pH 9
Référence
- Electrochromic behavior of fac-tricarbonyl rhenium complexesNew Journal of Chemistry, 2022, 46(3), 1072-1079,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C
2.2 100 °C; 100 °C → 150 °C
1.1 Reagents: Stannous chloride Solvents: Ethanol
2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water
Référence
- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsJournal of Chemical Crystallography, 2015, 11(1), 453-460,
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials
- 8-Quinolinamine, 4-(4-bromophenyl)-
- 3’-Chloro-2-bromopropiophenone
- 1-(4-Bromophenyl)-3-chloropropan-1-one
- 3-chloropropanoyl chloride
- 4-(4-Bromophenyl)-8-nitroquinoline
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products
4,7-Bis(4-bromophenyl)-1,10-phenanthroline Littérature connexe
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
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